molecular formula C27H30N2O4S B15152514 N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide

Cat. No.: B15152514
M. Wt: 478.6 g/mol
InChI Key: BTDQJTBGBYQLMU-UHFFFAOYSA-N
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Description

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety, a methoxy group, and a benzenesulfonamide group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide typically involves multiple steps:

    Formation of the Dihydroisoquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the dihydroisoquinoline ring.

    Introduction of the Oxoethyl Group: The dihydroisoquinoline intermediate is then reacted with an appropriate acylating agent to introduce the oxoethyl group.

    Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety.

    Reduction: Reduction reactions can occur at the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The methoxy and sulfonamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or sodium hydride (NaH).

Major Products

    Oxidation: Products may include oxidized derivatives of the dihydroisoquinoline moiety.

    Reduction: Reduced derivatives with hydroxyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide involves its interaction with specific molecular targets. The dihydroisoquinoline moiety may interact with enzymes or receptors, modulating their activity. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-benzenesulfonamide
  • N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxybenzenesulfonamide

Uniqueness

N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide is unique due to the presence of the methoxy and methyl groups on the benzene ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-2-methoxy-5-methyl-N-(2-phenylethyl)benzenesulfonamide

InChI

InChI=1S/C27H30N2O4S/c1-21-12-13-25(33-2)26(18-21)34(31,32)29(17-14-22-8-4-3-5-9-22)20-27(30)28-16-15-23-10-6-7-11-24(23)19-28/h3-13,18H,14-17,19-20H2,1-2H3

InChI Key

BTDQJTBGBYQLMU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCC4=CC=CC=C4C3

Origin of Product

United States

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